N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 1-ethylpyrazole with benzylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-3-yl)methyl]-2,6-difluorobenzamide
- 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
Uniqueness
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-16-9-8-13(15-16)11-14-10-12-6-4-3-5-7-12;/h3-9,14H,2,10-11H2,1H3;1H |
InChI Key |
IPHQVBFCJHHHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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